N-(2,6-Dimethylphenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S/c1-17-12-13-23-21(14-17)15-22-27(33-23)30-26(20-10-5-4-6-11-20)31-28(22)34-16-24(32)29-25-18(2)8-7-9-19(25)3/h4-14H,15-16H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAPNIZUDWLENG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=C(C=CC=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-Dimethylphenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound notable for its unique structural features, which include a pyrimidine ring fused with a chromene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N2O1S, with a molecular weight of approximately 342.47 g/mol. The compound's structure features a sulfanyl group and a dimethylphenyl moiety, contributing to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2OS |
| Molecular Weight | 342.47 g/mol |
| Functional Groups | Sulfanyl, Aromatic, Pyrimidine |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazole and pyrrole have shown promising antibacterial and antifungal activities against resistant strains of Staphylococcus aureus and Candida species . The mechanism of action often involves inhibition of key microbial enzymes or disruption of cell membrane integrity.
Anticancer Potential
In vitro studies suggest that compounds with similar structural motifs may inhibit cancer cell proliferation by inducing apoptosis or interfering with cell cycle progression. Specific derivatives have been evaluated for their efficacy against various cancer cell lines, showing IC50 values in the micromolar range . Further research is needed to elucidate the precise mechanisms through which these compounds exert their anticancer effects.
The biological activity of this compound is thought to stem from its interaction with specific molecular targets such as enzymes and receptors. For example:
- Enzyme Inhibition : Compounds may act as inhibitors of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
- Receptor Interaction : The sulfanyl group may facilitate binding to various receptors involved in cellular signaling pathways.
Case Studies
- Antibacterial Efficacy : A study demonstrated that similar compounds showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
- Anticancer Activity : In another investigation, derivatives were tested against human cancer cell lines (e.g., MCF-7 breast cancer cells), revealing a dose-dependent decrease in viability with IC50 values around 15 µM after 48 hours of treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
